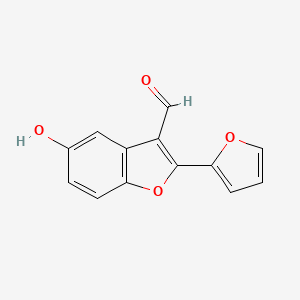

2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFMXRAUECZPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C3=C(O2)C=CC(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde (CAS 1092352-20-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde is limited in publicly accessible literature. This guide provides a comprehensive overview of its known properties and contextualizes its potential applications and characteristics based on the well-established chemistry and biology of the broader benzofuran and furan chemical classes.

Introduction

This compound is a complex heterocyclic molecule that integrates three key pharmacophores: a benzofuran core, a furan ring, and a reactive carbaldehyde group. The benzofuran moiety is a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring is also a versatile component of many pharmaceuticals, and the carbaldehyde group serves as a crucial synthetic handle for further molecular elaboration. This unique combination of structural features makes this compound a molecule of significant interest for discovery research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1092352-20-9 | [3] |

| Molecular Formula | C₁₃H₈O₄ | [3] |

| Molecular Weight | 228.2 g/mol | [4] |

| Melting Point | 213 - 215 °C | [3] |

| Appearance | Solid (predicted) | General knowledge |

| InChI | 1S/C13H8O4/c14-7-10-9-6-8(15)3-4-11(9)17-13(10)12-2-1-5-16-12/h1-7,15H | [3] |

| InChIKey | YLFMXRAUECZPSY-UHFFFAOYSA-N | [3] |

Synthesis Strategies: A General Overview

A hypothetical retrosynthetic analysis is presented below, illustrating a potential disconnection approach.

Caption: Biological activities associated with the benzofuran scaffold.

Potential Anti-inflammatory Activity

Many benzofuran derivatives have demonstrated potent anti-inflammatory effects. [6][7][8][9]These effects are often mediated through the inhibition of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase (COX) enzymes, and various cytokines. [6][7]The presence of the hydroxyl group on the benzofuran ring of the title compound may contribute to its potential anti-inflammatory and antioxidant properties.

Potential Anticancer Activity

The anticancer potential of benzofuran-containing compounds is well-documented. [10][11][12][13][14]The mechanisms of action are diverse and can include the inhibition of kinases, interaction with tubulin, and induction of apoptosis. The planar aromatic system of this compound could potentially intercalate with DNA, a mechanism of action for some anticancer agents.

Drug Discovery Workflow

The development of this compound as a potential therapeutic agent would follow a standard drug discovery workflow.

Caption: A generalized drug discovery workflow.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. The safety precautions for related compounds such as furfural and benzofuran should be followed. [1][15] Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated chemical fume hood. [1]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [1] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. [1]

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data is currently sparse in the public domain, its structural features suggest a rich chemical and biological profile. The presence of the benzofuran and furan moieties, coupled with a reactive aldehyde, provides a versatile platform for the synthesis of novel derivatives with a wide range of potential applications. Further research is warranted to fully elucidate the properties and potential of this intriguing compound.

References

A comprehensive list of references is not possible due to the limited specific data on the target compound. The citations within the text refer to general literature on benzofuran and furan chemistry and biology.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(furan-2-yl)-5-hydroxy-1-benzofuran-3-carbaldehyde | 1092352-20-9 [sigmaaldrich.com]

- 4. 2-(Furan-2-yl)-5-hydroxybenzofuran-3-carbaldehyde [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. download.basf.com [download.basf.com]

The Therapeutic Potential of 2-(2-Furyl)benzofuran-3-carbaldehyde Derivatives: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights

This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of derivatives based on the 2-(2-furyl)benzofuran-3-carbaldehyde scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents. We will delve into the synthetic rationale, detailed experimental protocols, and the mechanistic underpinnings of the biological effects observed in analogous compounds, with a primary focus on anticancer and antimicrobial applications.

Introduction: The Benzofuran-Furan Hybrid Scaffold

Benzofuran and furan rings are privileged heterocyclic structures frequently found in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The benzofuran nucleus, a fusion of benzene and furan rings, is a core component of numerous clinically approved drugs and biologically active molecules, demonstrating anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] Similarly, the furan moiety is a versatile building block in medicinal chemistry, contributing to the biological profile of many therapeutic agents.[5]

The conjugation of these two pharmacophores into a single molecular entity, as in the 2-(2-furyl)benzofuran scaffold, presents a compelling strategy for the development of novel drug candidates. The aldehyde functionality at the 3-position of the benzofuran ring serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, most notably Schiff bases, hydrazones, and thiosemicarbazones, which are classes of compounds well-regarded for their broad spectrum of biological activities.[6][7] This guide will focus on the derivatization of 2-(2-furyl)benzofuran-3-carbaldehyde and the anticipated biological significance of the resulting compounds based on extensive literature precedents.

Synthesis of the Core Scaffold and Its Derivatives

The strategic synthesis of 2-(2-furyl)benzofuran-3-carbaldehyde and its subsequent derivatization is pivotal for exploring its therapeutic potential. The following sections outline established synthetic pathways.

Synthesis of 2-(2-Furyl)benzofuran-3-carbaldehyde

The synthesis of the core scaffold can be achieved through various established methods for benzofuran ring formation. A common and effective route is the Vilsmeier-Haack reaction on a 2-(2-furyl)benzofuran precursor.

A plausible synthetic route to the precursor, 2-(2-furyl)benzofuran, involves the palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne, followed by cyclization.

-

Step 1: Sonogashira Coupling. To a solution of 2-iodophenol (1.0 eq) and 2-ethynylfuran (1.2 eq) in a suitable solvent such as triethylamine/DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

-

Step 2: Reaction Execution. Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting materials.

-

Step 3: Work-up and Purification. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(2-furyl)benzofuran.

-

Step 1: Reagent Preparation. In a round-bottom flask, cool a solution of anhydrous dimethylformamide (DMF) (5.0 eq) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise while maintaining the temperature at 0°C.

-

Step 2: Addition of Substrate. To this Vilsmeier reagent, add a solution of 2-(2-furyl)benzofuran (1.0 eq) in DMF dropwise at 0°C.

-

Step 3: Reaction and Quenching. Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC. After completion, cool the mixture and pour it onto crushed ice.

-

Step 4: Hydrolysis and Isolation. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash thoroughly with water, and dry to obtain 2-(2-furyl)benzofuran-3-carbaldehyde. The product can be further purified by recrystallization.

Synthesis of Schiff Base, Hydrazone, and Thiosemicarbazone Derivatives

The carbaldehyde group is readily converted into imine (-C=N-) linkages, providing access to a wide variety of derivatives.

-

Step 1: Reactant Mixture. Dissolve 2-(2-furyl)benzofuran-3-carbaldehyde (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Step 2: Addition of Amine/Hydrazine. To this solution, add an equimolar amount of the corresponding primary amine (for Schiff bases), hydrazine/hydrazide (for hydrazones), or thiosemicarbazide/substituted thiosemicarbazide (for thiosemicarbazones).

-

Step 3: Catalysis and Reaction. Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-6 hours.

-

Step 4: Product Isolation. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.

Sources

- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. easpublisher.com [easpublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis Architectures for 2-Substituted 5-Hydroxybenzofuran-3-Carbaldehydes

The following technical guide details the synthesis architectures for 2-substituted 5-hydroxybenzofuran-3-carbaldehydes . This guide is structured for application scientists and medicinal chemists, focusing on robust, scalable, and mechanistically sound pathways.

Executive Summary & Strategic Utility

The 5-hydroxybenzofuran-3-carbaldehyde scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for antiviral (e.g., bioisosteres of Umifenovir), anti-inflammatory, and antimicrobial agents. The C3-formyl group acts as a versatile "chemical handle" for Knoevenagel condensations, reductive aminations, and Wittig olefinations, while the 5-hydroxyl group allows for tuning lipophilicity and metabolic stability via ether/ester diversification.

This guide delineates two primary synthetic architectures:

-

The Oxidative Annelation Route (Pathway A): Ideal for gram-to-kilogram scale synthesis of the core scaffold, utilizing p-benzoquinone.

-

The C3-Functionalization Route (Pathway B): Ideal for late-stage diversification, utilizing the Vilsmeier-Haack formylation of pre-formed benzofurans.

Retrosynthetic Analysis

To access the target molecule (1) , we disconnect at the C3-formyl bond or the furan ring closure.

-

Disconnection A (Functional Group Interconversion): The aldehyde is derived from a C3-ester, which is accessible via the condensation of p-benzoquinone and

-keto esters. -

Disconnection B (C-C Bond Formation): The C3-formyl group is introduced electrophilically onto the electron-rich furan ring (Vilsmeier-Haack) starting from a 5-alkoxybenzofuran precursor.

Figure 1.[1][2] Retrosynthetic logic for the 5-hydroxybenzofuran-3-carbaldehyde core.

Pathway A: The Oxidative Annelation (Benzoquinone Route)

Best for: Large-scale preparation of the core scaffold; establishing the 5-hydroxy group directly.

This pathway leverages the reactivity of p-benzoquinone with

Mechanistic Insight

The reaction proceeds via a Michael addition of the enol form of the

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-2-substituted-benzofuran-3-carboxylate

-

Reagents: p-Benzoquinone (1.0 equiv),

-Keto ester (e.g., Ethyl acetoacetate for R=Me) (1.1 equiv), ZnCl -

Procedure:

-

Dissolve p-benzoquinone in ethanol (0.5 M).

-

Add the

-keto ester slowly at room temperature. -

Add anhydrous ZnCl

. The mixture typically turns dark. -

Heat to reflux for 2–4 hours. A solid precipitate often forms upon cooling.

-

Workup: Cool to 0°C. Filter the solid. If no precipitate, remove solvent and recrystallize from ethanol/water.

-

Yield: Typically 50–70%.

-

Step 2: Protection of the 5-Hydroxyl Group

-

Rationale: The free phenol can interfere with the subsequent reduction/oxidation steps. Acetyl (OAc) or Benzyl (OBn) protection is recommended.

-

Protocol (Acetylation): Treat the intermediate with Ac

O (1.2 equiv) and Pyridine (1.5 equiv) in DCM at 0°C -> RT. Quantitative yield.

Step 3: Transformation of Ester to Aldehyde

Direct reduction to aldehyde is difficult to control. A two-step sequence is more reliable.

-

Reduction to Alcohol: Treat the protected ester with LiAlH

(1.0 equiv) in dry THF at 0°C. Monitor carefully to avoid reducing the furan double bond (rare, but possible). -

Oxidation to Aldehyde: Treat the resulting alcohol with activated MnO

(10 equiv) in DCM or use Swern oxidation conditions.

Pathway A Workflow Diagram

Figure 2. The Oxidative Annelation workflow converting benzoquinone to the target aldehyde.

Pathway B: The Vilsmeier-Haack Route

Best for: Late-stage functionalization; diverse R-groups at C2.

This route builds the benzofuran ring first (usually as a 5-methoxy derivative) and installs the formyl group via Electrophilic Aromatic Substitution (EAS).

Mechanistic Insight

The 5-alkoxy group activates the benzofuran ring. The C2 position is blocked (by the substituent), directing the electrophilic Vilsmeier reagent (chloroiminium ion) exclusively to the C3 position.

Step-by-Step Protocol

Step 1: Synthesis of 2-Substituted 5-Methoxybenzofuran

-

Reagents: 4-Methoxyphenol,

-Bromo ketone (e.g., bromoacetone for R=Me, phenacyl bromide for R=Ph), K -

Procedure:

-

Alkylate 4-methoxyphenol with the

-bromo ketone in Acetone/K -

Cyclize the resulting ether using Polyphosphoric Acid (PPA) or H

SO -

Result: 2-substituted 5-methoxybenzofuran.

-

Step 2: Vilsmeier-Haack Formylation[3]

-

Reagents: POCl

(1.2 equiv), DMF (1.5 equiv), DCM or 1,2-Dichloroethane. -

Protocol:

-

Prepare Vilsmeier Reagent: Cool DMF to 0°C. Add POCl

dropwise. Stir for 30 min to form the white chloroiminium salt. -

Addition: Dissolve the benzofuran substrate in DCM and add to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to RT or mild heat (40°C) for 2–6 hours.

-

Hydrolysis: Pour the mixture into ice-water containing NaOAc (buffered hydrolysis prevents polymerization). Stir vigorously for 1 hour.

-

Isolation: Extract with DCM, wash with NaHCO

. -

Yield: 80–95%.

-

Step 3: Demethylation (Optional)

-

If the free 5-OH is required:

-

Reagent: BBr

(1M in DCM) at -78°C -> RT. -

Note: The aldehyde group is stable to BBr

under controlled conditions, but protecting it as an acetal might be safer if harsh conditions are needed.

-

Pathway B Workflow Diagram

Figure 3. The Vilsmeier-Haack functionalization workflow.

Comparative Data & Optimization

The following table summarizes the critical parameters for selecting the appropriate pathway.

| Parameter | Pathway A (Oxidative Coupling) | Pathway B (Vilsmeier-Haack) |

| Starting Material Cost | Low (p-Benzoquinone) | Moderate (Phenols/Halo-ketones) |

| Step Count | 3-4 (including redox) | 3 (including deprotection) |

| Scalability | High (Kg scale feasible) | High (Vilsmeier is robust) |

| R-Group Diversity | Limited by | High (Any |

| Critical Risk | Reduction of furan ring during ester reduction | Demethylation of 5-OMe can affect aldehyde |

| Overall Yield | ~35–50% | ~40–60% |

References

- Synthesis of 5-Hydroxybenzofurans via Oxidative Coupling: Title: The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Source: Thieme Connect / Synthesis.

-

Vilsmeier-Haack Reaction Guide

- Benzofuran-3-Carbaldehyde Utility: Title: Benzofuran-3-carbaldehyde | Active Compound | MedChemExpress. Source: MedChemExpress.

-

Selective Synthesis of 3-Formylbenzofurans

Sources

- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Design, Synthesis, and Therapeutic Applications of Furyl-Benzofuran Hybrid Compounds

Executive Summary

This technical guide provides a comprehensive analysis of furyl-benzofuran hybrid compounds , a class of "privileged structures" in medicinal chemistry. By fusing the benzofuran scaffold (known for anti-arrhythmic and anti-tumor properties) with a furan moiety (a bio-isostere of phenyl rings with distinct hydrogen-bonding capabilities), researchers can access novel chemical space with enhanced lipophilicity and target specificity. This guide details the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of these hybrids in oncology and neurodegeneration.

Part 1: Strategic Rationale & Structural Logic

The pharmacological value of the furyl-benzofuran hybrid lies in its ability to span multiple binding pockets simultaneously.

-

The Benzofuran Core: Acts as a lipophilic anchor, mimicking the indole ring of tryptophan or the purine base of adenosine, allowing intercalation into DNA or hydrophobic pockets of enzymes (e.g., Acetylcholinesterase).

-

The Furan Appendage: Provides a smaller, electron-rich heteroaromatic system capable of

- -

The Linker: Direct attachment (C2-C2') or carbonyl-bridging allows for rotational freedom or rigidity, tuning the molecule for specific targets like the Colchicine binding site on tubulin.

Part 2: Synthetic Architectures

Two primary methodologies dominate the synthesis of these hybrids: the robust, base-mediated Rap-Stoermer Condensation and the precise Palladium-Catalyzed Cross-Coupling .

Method A: The Rap-Stoermer Condensation (Protocol of Choice)

This method is preferred for its operational simplicity, atom economy, and avoidance of expensive transition metals. It involves the reaction of salicylaldehydes with

Experimental Protocol: Synthesis of 2-(Furan-2-yl)benzofuran Derivatives

Target Audience: Synthetic Chemists

Reagents:

-

Substituted Salicylaldehyde (1.0 equiv)

-

2-Bromo-1-(furan-2-yl)ethan-1-one (1.1 equiv)

-

Anhydrous Potassium Carbonate (

, 2.5 equiv) -

Acetonitrile (ACN) or DMF (Solvent)

-

Catalyst: Potassium Iodide (KI, 10 mol% - accelerates nucleophilic substitution)

Step-by-Step Workflow:

-

Activation: Dissolve the substituted salicylaldehyde in dry ACN (0.5 M concentration). Add anhydrous

and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add a solution of 2-bromo-1-(furan-2-yl)ethan-1-one in ACN. Add catalytic KI.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The reaction proceeds via an O-alkylation followed by an intramolecular aldol condensation and dehydration. -

Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

. Purify via column chromatography (Silica gel, gradient elution) to yield the 2-furoylbenzofuran intermediate. -

Reduction (Optional for direct hybrids): To obtain the direct bi-heteroaryl system, a Wolff-Kishner or Clemmensen reduction may be required if the carbonyl linker is not desired.

Visualization: Synthetic Pathway

Figure 1: The Rap-Stoermer cascade for constructing the furyl-benzofuran core. The process unifies O-alkylation and cyclization in a one-pot or sequential operation.

Part 3: Therapeutic Profiling & Mechanism of Action

Neurodegeneration: Dual AChE/BuChE Inhibition

In Alzheimer's disease (AD) pathology, Acetylcholinesterase (AChE) promotes amyloid-beta (

-

Mechanism: Furyl-benzofuran hybrids act as Dual Binding Site Inhibitors .

-

The Benzofuran moiety binds to the Catalytic Active Site (CAS) via

- -

The Furan ring (often connected via a spacer) extends to interact with the PAS (Trp279), physically blocking the entry of substrate and preventing

aggregation.

-

-

Key Insight: Hybrids with a flexible linker (2-4 carbons) between the benzofuran and an amine moiety often show nanomolar potency (

nM).

Oncology: Tubulin Polymerization Inhibition

Benzofurans are structural analogues of Combretastatin A-4 (CA-4).

-

Mechanism: The hybrid binds to the Colchicine binding site of tubulin. This disrupts microtubule dynamics, arresting the cell cycle at the G2/M phase and inducing apoptosis.

-

SAR Criticality: A methoxy group at position 6 or 7 of the benzofuran ring is critical for mimicking the pharmacophore of CA-4. The furan ring serves as a bio-isostere for the B-ring of Combretastatin.

Visualization: Dual-Target Mechanism (Alzheimer's)

Figure 2: Mechanistic model of a furyl-benzofuran hybrid spanning the active gorge of AChE, simultaneously inhibiting catalytic activity and amyloid aggregation.[1][2][3]

Part 4: Technical Data Summary (SAR)

The following table summarizes general Structure-Activity Relationship (SAR) trends derived from recent literature regarding 2-substituted benzofurans.

| Position (Benzofuran) | Substituent (R) | Effect on Activity (General) | Target Relevance |

| C-5 | Electron-Donating (-OMe, -OH) | Increases Potency | AChE Inhibition (Electronic affinity) |

| C-5 | Halogens (-F, -Br) | Increases Metabolic Stability | Antimicrobial / Cytotoxicity |

| C-2 (Linker) | Carbonyl (-C=O-) | Increases rigidity | Tubulin Binding (Mimics CA-4) |

| C-2 (Heterocycle) | Furan-2-yl | Maintains Lipophilicity, lowers MW | Bio-isostere for phenyl |

| C-7 | Methoxy (-OMe) | Critical for Tubulin binding | Oncology (Colchicine site match) |

References

-

Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed/NIH). Context: Establishes the benzofuran scaffold as a potent AChE inhibitor template.[4][5][6][7]

-

Benzofuran-based hybrid compounds for the inhibition of cholinesterase activity. Source: Journal of Medicinal Chemistry (via PubMed/NIH). Context: Discusses the dual inhibition mechanism (AChE and Beta-amyloid aggregation).[7]

-

Synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization. Source: Journal of Organic Chemistry (via PubMed/NIH). Context: Provides alternative synthetic routes using transition metals for higher complexity hybrids.

-

Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances (Royal Society of Chemistry). Context: Comprehensive review of benzofuran derivatives in oncology, including tubulin targeting.

-

Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis. Source: ResearchGate (Archive). Context: Validates the base-catalyzed condensation method for benzofuran synthesis.

Sources

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran-based hybrid compounds for the inhibition of cholinesterase activity, beta amyloid aggregation, and abeta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing Schiff bases from 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Application Note: Strategic Synthesis of Bioactive Schiff Bases from 2-(2-Furyl)-5-hydroxy-1-benzofuran-3-carbaldehyde

Introduction & Pharmacological Context

The synthesis of Schiff bases (imines) derived from This compound represents a critical workflow in medicinal chemistry. This specific scaffold is a "hybrid pharmacophore," combining three bioactive moieties:

-

Benzofuran Core: Known for DNA binding and anti-inflammatory properties.

-

Furan Ring (C2-position): Enhances lipophilicity and specific enzyme interactions.

-

Hydroxyl Group (C5-position): Provides a handle for hydrogen bonding and radical scavenging (antioxidant activity).

Target Audience: This protocol is designed for medicinal chemists and drug development researchers focusing on antimicrobial and anticancer agents.

Key Challenge: The presence of the electron-rich furan ring at C2 and the electron-donating hydroxyl group at C5 creates a unique synthetic challenge. The 5-OH group donates electron density into the benzofuran ring via resonance, potentially reducing the electrophilicity of the C3-aldehyde. Consequently, this protocol utilizes acid-catalyzed condensation to activate the carbonyl carbon without compromising the acid-sensitive furan ring.

Chemical Strategy & Mechanism

To ensure high yields and purity, we employ a Glacial Acetic Acid (GAA) catalyzed condensation in absolute ethanol.

-

Activation: The GAA protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack by the primary amine.

-

Protection of Furan: Strong mineral acids (HCl, H₂SO₄) are avoided to prevent the acid-catalyzed ring-opening of the furan moiety, a common side reaction in furan derivatives.

-

Equilibrium Shift: Reflux conditions drive the dehydration step (elimination of water), shifting the equilibrium toward the stable imine (Schiff base) product.

Materials & Reagents

| Reagent | Grade | Role |

| This compound | >98% HPLC | Precursor (Electrophile) |

| Primary Amine (e.g., Aniline, substituted anilines) | Synthesis Grade | Nucleophile |

| Absolute Ethanol (EtOH) | Anhydrous | Solvent |

| Glacial Acetic Acid (GAA) | ACS Reagent | Catalyst (Weak Acid) |

| Diethyl Ether / Methanol | ACS Reagent | Washing/Recrystallization |

Experimental Protocol

Step 1: Stoichiometric Preparation

-

Weigh 1.0 mmol of this compound.

-

Dissolve in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Note: If solubility is poor at room temperature, gently warm the solution.

-

-

Add 1.0 mmol (1 equivalent) of the target primary amine.

-

Critical: Maintain a strict 1:1 molar ratio to minimize residual amine purification steps.

-

Step 2: Catalysis & Reaction

-

Add 2-3 drops of Glacial Acetic Acid to the mixture.

-

Equip the flask with a reflux condenser and a calcium chloride guard tube (to exclude atmospheric moisture).

-

Reflux the reaction mixture on a water bath at 70–80°C for 3–6 hours .

Step 3: Monitoring (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4 depending on amine polarity).

-

Visualization: UV light (254 nm).

-

Endpoint: Disappearance of the aldehyde spot (lower R_f) and appearance of the new Schiff base spot (higher R_f).

Step 4: Isolation & Purification

-

Allow the reaction mixture to cool slowly to room temperature.

-

Pour the mixture onto crushed ice (approx. 50g) with constant stirring. This facilitates rapid precipitation of the Schiff base.

-

Filter the solid precipitate using a Buchner funnel under vacuum.

-

Wash the crude solid with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove unreacted amine.

-

Recrystallization: Dissolve the crude solid in hot Ethanol (or an Ethanol/DMF mixture if solubility is low). Allow to crystallize overnight.

-

Dry the pure crystals in a vacuum desiccator over anhydrous CaCl₂.

Workflow Visualization

Caption: Step-by-step synthetic pathway for benzofuran-derived Schiff bases, highlighting the critical acid-catalyzed dehydration step.[1]

Quality Control & Characterization (Self-Validation)

To validate the synthesis, compare the spectral data of the product against the precursor.

Table 1: Expected Spectroscopic Shifts

| Technique | Functional Group | Precursor Signal (Aldehyde) | Product Signal (Schiff Base) | Validation Logic |

| FT-IR | Carbonyl (C=O) | Sharp band @ 1660–1690 cm⁻¹ | Disappears | Confirms consumption of aldehyde. |

| FT-IR | Azomethine (C=N) | Absent | Sharp band @ 1600–1630 cm⁻¹ | Confirms formation of imine bond [1]. |

| FT-IR | Hydroxyl (-OH) | Broad band @ 3200–3400 cm⁻¹ | Retained (Broad) | Confirms 5-OH integrity (no side reaction). |

| ¹H NMR | Aldehyde (-CHO) | Singlet @ 9.8–10.2 ppm | Disappears | Primary validation of conversion. |

| ¹H NMR | Azomethine (-CH=N-) | Absent | Singlet @ 8.0–8.8 ppm | Diagnostic peak for Schiff bases [2]. |

| ¹H NMR | Furan Ring | Multiplets @ 6.5–7.8 ppm | Retained | Confirms furan ring stability. |

Troubleshooting

-

Low Yield: If the yield is <60%, the equilibrium may not be shifting. Add a molecular sieve (3Å or 4Å) to the reaction flask to physically trap the water generated during dehydration.

-

Oiling Out: If the product forms an oil instead of a precipitate upon pouring onto ice, extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate. Recrystallize the residue from a Hexane/Ethyl Acetate mixture.

-

Furan Decomposition: Darkening of the reaction mixture indicates acid-induced polymerization of the furan ring. Reduce the amount of Glacial Acetic Acid or switch to a milder catalyst like Ethanol/Reflux only (longer time required).

References

-

Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone oxime esters. European Journal of Medicinal Chemistry. Link (Context: General benzofuran synthesis conditions).

-

Abduljaleel, M., et al. (2023).[2] Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5): 59-67.[2] Link (Context: Protocol for furan-based Schiff bases and IR/NMR shifts).

-

Hossain, M. S., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry. Link (Context: Biological relevance and general synthetic strategies).

-

Rawate, P., et al. (2024).[3] Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. Organic Communications, 17:3, 166-177.[3] Link (Context: Furan ring stability and NMR characterization).

Sources

Application Note: Strategic Functionalization of the C-3 Aldehyde Group in Benzofuran Derivatives

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-neoplastic, and antimicrobial agents.[1][2][3] The C-3 position of the furan ring is a critical vector for structure-activity relationship (SAR) exploration. This application note provides a definitive, protocol-driven guide to functionalizing the benzofuran-3-carbaldehyde moiety. We focus on three divergent synthetic pathways: Azomethine formation (Schiff bases) , Carbon-Carbon homologation (Knoevenagel condensation) , and Heterocyclic annulation (4-Thiazolidinones) .

Module 1: Synthesis of the Scaffold

The Foundation: Vilsmeier-Haack Formylation

Before functionalization, the aldehyde handle must be installed. In benzofurans, electrophilic aromatic substitution favors the C-2 position. Therefore, to selectively target C-3, the C-2 position is typically substituted (e.g., with an aryl or alkyl group). The Vilsmeier-Haack reaction is the gold standard for introducing the formyl group at C-3 in 2-substituted benzofurans.

Mechanism:

The reaction utilizes phosphorus oxychloride (

Protocol 1.1: Synthesis of 2-Phenylbenzofuran-3-carbaldehyde

Reagents: 2-Phenylbenzofuran (1.0 eq),

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, place anhydrous DMF (5.0 eq). -

Activation: Cool to

in an ice bath. Add -

Addition: Dissolve 2-phenylbenzofuran (1.0 eq) in minimal DMF and add dropwise to the complex.

-

Reaction: Warm to room temperature (RT), then heat to

for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). -

Workup: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Isolation: Filter the resulting precipitate. Recrystallize from ethanol.

-

Validation:

NMR will show a distinct singlet aldehyde proton at

-

Module 2: C=N Bond Formation (Schiff Bases)

Rationale

The azomethine linkage (

Protocol 2.1: Acid-Catalyzed Condensation

Reagents: Benzofuran-3-carbaldehyde derivative (1.0 eq), Primary Aromatic Amine (1.0 eq), Glacial Acetic Acid (Cat.), Ethanol (Abs.).

-

Setup: Dissolve the aldehyde (1 mmol) and the substituted aniline (1 mmol) in 15 mL of absolute ethanol.

-

Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.

-

Reflux: Heat the mixture at reflux (

) for 3–5 hours. -

Observation: A color change (typically to yellow or orange) usually indicates imine formation.

-

Isolation: Cool to RT. Pour into ice-cold water. Filter the solid product.[4]

-

Purification: Recrystallize from ethanol/DMF mixtures.

Data Summary: Typical Yields

| Substituent (Amine) | Reaction Time (h) | Yield (%) | M.P. (°C) |

|---|---|---|---|

| 4-Cl-Ph | 3.5 | 82 | 145-147 |

| 4-OMe-Ph | 3.0 | 88 | 138-140 |

| 4-NO2-Ph | 5.0 | 75 | 162-164 |

Module 3: C=C Bond Formation (Knoevenagel Condensation)

Rationale

Extending the conjugation of the benzofuran system is vital for creating fluorescent probes and Michael acceptors (cytotoxic pharmacophores). The Knoevenagel condensation with active methylene compounds (e.g., malononitrile) is the preferred route [2].

Protocol 3.1: Piperidine-Mediated Condensation

Reagents: Benzofuran-3-carbaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (Cat.), Ethanol.

-

Mixing: In a 50 mL flask, combine the aldehyde (1 mmol) and malononitrile (1.1 mmol) in 10 mL ethanol.

-

Initiation: Add 0.1 mL piperidine.

-

Reaction: Stir at RT for 30 minutes, then reflux for 1 hour.

-

Self-Validating Step: The product often precipitates out of the hot solution due to increased planarity and molecular weight.

-

-

Workup: Cool and filter the precipitate. Wash with cold ethanol to remove unreacted aldehyde.

Module 4: Heterocyclic Annulation (4-Thiazolidinones)

Rationale

The 4-thiazolidinone ring is a "magic bullet" in medicinal chemistry, associated with anti-HIV and anti-tubercular activity. This protocol converts the Schiff base (from Module 2) into a 5-membered thiazolidinone ring [3].

Protocol 4.1: Cyclocondensation with Thioglycolic Acid

Reagents: Schiff base (1.0 eq), Thioglycolic acid (1.5 eq), Anhydrous

-

Setup: Dissolve the benzofuran Schiff base (1 mmol) in 20 mL dry benzene.

-

Addition: Add thioglycolic acid (1.5 mmol) and a pinch of anhydrous

. -

Reflux: Reflux for 8–10 hours using a Dean-Stark trap to remove water. Causality: Removal of water drives the equilibrium toward the cyclized product.

-

Workup: Distill off the solvent. Neutralize the residue with 10% sodium bicarbonate solution (to remove excess acid).

-

Isolation: Extract with chloroform, dry over

, and evaporate to yield the solid product.

Visualizing the Workflows

The following diagrams illustrate the reaction landscape and the specific mechanism for the Vilsmeier-Haack synthesis.

Figure 1: Strategic functionalization landscape of the C-3 aldehyde handle.

Figure 2: Step-wise mechanism for the installation of the C-3 aldehyde group.

References

-

Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Schiff bases and coumarin derivatives. European Journal of Medicinal Chemistry. [Link]

-

Aslam, M. A. S., et al. (2018). Knoevenagel condensation of aromatic aldehydes with active methylene compounds.[4][5][6] International Journal of Chemical and Physical Sciences. [Link] (General Protocol Reference)

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. [Link][7][8][9][10][11][12][13]

-

Khan, A. M., et al. (2015). Synthesis and biological evaluation of benzofuran derivatives. Journal of Saudi Chemical Society. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcps.org [ijcps.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pure.tue.nl [pure.tue.nl]

- 10. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation and Use of 2-(2-Furyl)benzofuran-Based Fluorescent Probes

Introduction: The Emergence of 2-(2-Furyl)benzofuran Scaffolds in Fluorescence Imaging

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization of cellular structures and dynamic processes with high spatiotemporal resolution.[1] The rational design of novel fluorophores with optimized photophysical properties is a continuous pursuit in chemical biology. Among the diverse heterocyclic systems explored, the benzofuran scaffold has garnered significant attention due to its inherent fluorescence and versatile chemical functionality.[2][3] This application note details the preparation and application of a promising class of fluorescent probes based on the 2-(2-furyl)benzofuran core.

The fusion of a furan ring to the benzofuran system at the 2-position creates a unique electronic structure, offering opportunities to fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift.[2] These characteristics are critical for developing probes suitable for various bioimaging applications, including live-cell imaging and sensing of specific analytes.[4] This guide provides a comprehensive overview of the synthesis, photophysical characterization, and cellular application of these novel fluorescent probes, aimed at researchers, scientists, and professionals in drug development.

I. Synthesis of the 2-(2-Furyl)benzofuran Scaffold: A Step-by-Step Protocol

The synthesis of the 2-(2-furyl)benzofuran core can be efficiently achieved through a cascade acid-catalyzed reaction of a substituted salicyl alcohol with 2-methylfuran, followed by an oxidation step. This method offers a straightforward and modular approach to generate a library of derivatives with diverse functionalities.[5]

Causality Behind the Synthetic Strategy

The acid-catalyzed reaction proceeds through the formation of a reactive benzylic carbocation from the salicyl alcohol, which then undergoes electrophilic substitution onto the electron-rich furan ring. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring. The final oxidation step aromatizes the furan ring, yielding the desired 2-(2-furyl)benzofuran scaffold. The choice of substituents on the salicyl alcohol allows for the introduction of various functional groups to modulate the probe's properties and for subsequent bioconjugation.

Experimental Protocol: Synthesis of a Representative 2-(2-Furyl)benzofuran Derivative

This protocol describes the synthesis of a model 2-(2-furyl)benzofuran compound.

Materials:

-

Substituted Salicyl Alcohol (e.g., 4-methoxy-2-hydroxybenzyl alcohol)

-

2-Methylfuran

-

p-Toluenesulfonic acid (p-TSA)

-

Benzene (or Toluene)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

-

Standard laboratory glassware and magnetic stirrer

-

Dean-Stark trap

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve the substituted salicyl alcohol (1.0 eq) and 2-methylfuran (1.2 eq) in benzene.

-

Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

-

Azeotropic Dehydration: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Oxidation: Dissolve the crude product in dichloromethane (DCM). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Purification: Upon completion of the oxidation, concentrate the reaction mixture and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-(2-furyl)benzofuran derivative.

II. Photophysical Characterization of 2-(2-Furyl)benzofuran Probes

A thorough understanding of the photophysical properties of the synthesized probes is crucial for their effective application in fluorescence imaging. This section outlines the standard procedures for characterizing their spectral properties.

Core Principles of Photophysical Measurements

The interaction of light with the fluorescent probe is characterized by its absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule absorbs to become electronically excited. The emission spectrum shows the wavelengths of light emitted as the molecule returns to its ground state. The difference between the absorption and emission maxima is known as the Stokes shift, a critical parameter for minimizing self-absorption and improving signal-to-noise in imaging experiments. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Experimental Protocol: Spectroscopic Analysis

Materials:

-

Synthesized 2-(2-furyl)benzofuran probe

-

Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, methanol)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Reference standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

Procedure:

-

Sample Preparation: Prepare a stock solution of the 2-(2-furyl)benzofuran probe in a suitable solvent. Prepare a series of dilutions to determine the optimal concentration for absorption and fluorescence measurements (typically in the micromolar range).

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the probe in the desired solvent using the UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Using the fluorometer, excite the sample at its λabs and record the emission spectrum. Identify the wavelength of maximum emission (λem).

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the sample and the reference standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the reference standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Data Presentation: Photophysical Properties of Representative Benzofuran Derivatives

Due to the novelty of the 2-(2-furyl)benzofuran scaffold for fluorescent probes, a comprehensive dataset for a single series is not yet widely available. The following table presents data for various blue-emitting benzofuran derivatives to illustrate the typical range of photophysical properties.[6]

| Compound ID | Substituent | λabs (nm) in Cyclohexane | λem (nm) in Cyclohexane | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 3a | 7-carbomethoxy-5-methyl | 321 | 363 | 3680 | 0.41 |

| 3b | 7-carbomethoxy-5-methoxy | 327 | 370 | 3750 | 0.55 |

| 3c | 7-carbomethoxy-5-chloro | 324 | 366 | 3690 | 0.49 |

| 4a | 3,5-dimethyl | 308 | 345 | 3640 | 0.17 |

| 4b | 3-methyl-5-methoxy | 312 | 350 | 3590 | 0.20 |

| 4c | 3-methyl-5-chloro | 310 | 348 | 3560 | 0.18 |

III. Application in Cellular Imaging: A Protocol for Live-Cell Staining

The utility of 2-(2-furyl)benzofuran probes is ultimately demonstrated by their performance in biological systems. This section provides a generalized protocol for staining live cells.

Rationale for Cellular Imaging Protocol

Successful cellular imaging with small molecule fluorescent probes relies on several factors: the probe's ability to cross the cell membrane, its localization within specific cellular compartments, and its photostability under microscopy conditions. The lipophilic nature of the 2-(2-furyl)benzofuran scaffold generally facilitates passive diffusion across the plasma membrane. Functional groups can be introduced to target specific organelles.

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging with a 2-(2-furyl)benzofuran probe.

Detailed Protocol for Live-Cell Imaging

Materials:

-

Live cells (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Glass-bottom imaging dishes

-

2-(2-Furyl)benzofuran probe stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Culture cells in a humidified incubator at 37°C with 5% CO₂. Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-80% confluency.

-

Probe Loading:

-

Prepare a working solution of the 2-(2-furyl)benzofuran probe by diluting the DMSO stock solution into pre-warmed live-cell imaging medium. The final concentration typically ranges from 1 to 10 µM. It is crucial to optimize this concentration for each cell line and probe derivative.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing imaging medium to the cells.

-

-

Incubation: Incubate the cells with the probe for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.

-

Imaging: Mount the imaging dish on the fluorescence microscope. Excite the probe at its λabs and collect the emitted fluorescence at its λem. Acquire images using appropriate exposure times and laser power to minimize phototoxicity.

IV. Mechanistic Insights and Future Directions

The 2-(2-furyl)benzofuran scaffold represents a versatile platform for the development of novel fluorescent probes. The electronic interplay between the furan and benzofuran rings can be exploited to design probes with a range of photophysical properties.

Proposed Signaling Pathway for a Hypothetical Analyte-Sensing Probe

For probes designed to detect a specific analyte, a common mechanism involves a change in the intramolecular charge transfer (ICT) state upon binding.

Caption: A hypothetical turn-on fluorescence sensing mechanism.

In this model, the unbound probe exists in a state with weak intramolecular charge transfer, resulting in low fluorescence. Upon binding to the analyte, a conformational change or electronic perturbation enhances the ICT character, leading to a significant increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive and selective detection.

V. Conclusion and Outlook

The 2-(2-furyl)benzofuran scaffold holds considerable promise for the development of a new generation of fluorescent probes. The synthetic accessibility and the tunability of the photophysical properties make this an attractive platform for creating probes for a wide array of bioimaging applications. Future research will likely focus on the development of probes with longer emission wavelengths to minimize cellular autofluorescence, as well as the design of probes that can specifically target organelles or report on dynamic cellular processes. As our understanding of the structure-property relationships of these compounds deepens, we can expect to see the emergence of highly sophisticated and powerful tools for biological discovery.

VI. References

-

A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. Molecules. 2018. [Link]

-

Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling. 2020. [Link]

-

Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters. 2023. [Link]

-

(R)- and (S)-18F-labeled 2-arylbenzofurans with improved pharmacokinetics as β-amyloid imaging probes. European Journal of Medicinal Chemistry. 2017. [Link]

-

Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. ACS Publications. 2023. [Link]

-

Synthesis and photophysical properties of metallophthalocyanines substituted with a benzofuran based fluoroprobe. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2012. [Link]

-

Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances. 2023. [Link]

-

A Fluorescent Furan-based Probe with Protected Functional Groups for Highly Selective and Non-Toxic Imaging of HT-29 Cancer Cells and 4T1 Tumors. ChemPlusChem. 2024. [Link]

-

Development of fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. 2008. [Link]

-

A Fluorescent Furan‐based Probe with Protected Functional Groups for Highly Selective and Non‐Toxic Imaging of HT‐29 Cancer Cells and 4T1 Tumors. ResearchGate. 2024. [Link]

-

Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. ResearchGate. 2020. [Link]

-

Fluorescent probes for bioimaging applications. Current Opinion in Chemical Biology. 2008. [Link]

-

Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening. Molecules. 1999. [Link]

-

A naphtho[2,1- b]furan as a new fluorescent label: synthesis and spectral characterisation. ResearchGate. 2016. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023. [Link]

-

Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. University of Central Florida. 2004. [Link]

-

Highly fluorescent benzofuran derivatives of the GFP chromophore. RSC Advances. 2012. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. 2019. [Link]

-

Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. 2022. [Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports. 2021. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. 2023. [Link]

-

New fluorescent probes for sulfane sulfurs and the application in bioimaging. Chemical Science. 2013. [Link]

Sources

- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - Benzofuran Ring Closure Type [mdpi.com]

- 6. A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Handling Moisture-Sensitive Benzofuran-3-Carbaldehyde Intermediates

Welcome to the technical support center for benzofuran-3-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable but sensitive intermediates. Benzofuran-3-carbaldehyde is a key building block in the synthesis of a wide range of biologically active molecules.[1] However, its aldehyde functional group renders it susceptible to degradation in the presence of moisture, which can lead to reduced yields, impure products, and inconsistent experimental outcomes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the moisture sensitivity of benzofuran-3-carbaldehyde. Our goal is to equip you with the knowledge and practical techniques to ensure the integrity of your starting materials and the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with benzofuran-3-carbaldehyde. Each issue is followed by a step-by-step troubleshooting process rooted in established chemical principles.

Problem 1: Low or No Yield in a Reaction Where Benzofuran-3-Carbaldehyde is a Starting Material

You've set up a reaction, for instance, a Wittig or Knoevenagel condensation, but upon workup and analysis, you find a low yield of your desired product or none at all.

Possible Causes and Solutions:

-

Degradation of Benzofuran-3-Carbaldehyde Starting Material: The most likely culprit is the degradation of your aldehyde due to moisture.

-

Verification:

-

Appearance: Has the solid benzofuran-3-carbaldehyde become discolored or clumpy? This can be a sign of degradation.

-

Analytical Check: Before starting your reaction, run a quick purity check on your starting material using techniques like ¹H NMR or GC-MS.[2][3] Look for the characteristic aldehyde proton signal in the NMR spectrum (typically around 9-10 ppm) and check for the appearance of new peaks that could indicate impurities.

-

-

Solution:

-

Proper Storage: Always store benzofuran-3-carbaldehyde in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere (nitrogen or argon), and at a low temperature (typically 2-8°C).[4][5]

-

Fresh Starting Material: If you suspect degradation, it is best to use a fresh batch of the aldehyde or purify the existing batch.

-

-

-

Presence of Water in the Reaction: Even trace amounts of water can significantly impact reactions involving sensitive aldehydes.

-

Verification:

-

Solvent Purity: Did you use anhydrous solvents? Commercially available anhydrous solvents should be used from a freshly opened bottle or properly dried before use.

-

Glassware Preparation: Was all glassware thoroughly dried? Oven-drying (at >120°C for several hours) or flame-drying under vacuum is essential to remove adsorbed water.[6]

-

-

Solution:

-

Solvent Drying: Dry your solvents using appropriate methods. For example, ethereal solvents like THF can be dried over sodium/benzophenone, while halogenated solvents like dichloromethane can be dried over calcium hydride.[7]

-

Inert Atmosphere Techniques: Conduct your reaction under an inert atmosphere of nitrogen or argon using a Schlenk line or in a glovebox to prevent atmospheric moisture from entering the reaction vessel.[6]

-

-

-

Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions.

-

Verification:

-

Reaction Monitoring: Did you monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable technique?

-

-

Solution:

-

Optimize Reaction Time and Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

-

Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct.

-

-

Problem 2: Appearance of Unexpected Side Products in Your Reaction Mixture

Your reaction produces a mixture of compounds, with one or more unexpected side products obscuring your desired product.

Possible Causes and Solutions:

-

Hydrate Formation: In the presence of water, aldehydes can form geminal diols (hydrates).[8][9] While this process is often reversible, the hydrate is unreactive in many subsequent reactions, effectively reducing the concentration of the active aldehyde.

-

Identification: The hydrate of benzofuran-3-carbaldehyde would likely have different chromatographic properties (e.g., a different Rf value on TLC) and would show the absence of the aldehyde proton and the appearance of new signals in the ¹H NMR spectrum.

-

Solution:

-

Anhydrous Conditions: The most effective solution is to rigorously exclude water from your reaction, as detailed in Problem 1.

-

Use of Dehydrating Agents: In some cases, adding a dehydrating agent that is compatible with your reaction conditions, such as molecular sieves, can help to remove trace amounts of water.[10]

-

-

-

Oxidation to Carboxylic Acid: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen). Benzofuran-3-carboxylic acid is a common impurity that can form over time.

-

Identification: Benzofuran-3-carboxylic acid will have a significantly different polarity compared to the aldehyde and can often be identified by a broad signal in the ¹H NMR spectrum for the carboxylic acid proton and a characteristic carbonyl stretch in the IR spectrum.[11][12]

-

Solution:

-

Inert Atmosphere: Handling and storing benzofuran-3-carbaldehyde under an inert atmosphere minimizes its exposure to oxygen.

-

Purification: If oxidation has occurred, the aldehyde can often be purified from the carboxylic acid by column chromatography or recrystallization.

-

-

-

Cannizzaro-type Reactions: Under certain basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a mixture of the corresponding alcohol and carboxylic acid. While less common under typical synthetic conditions, it is a possibility if strong bases are used or if the reaction is heated for prolonged periods in the presence of a base.

-

Identification: The presence of both benzofuran-3-methanol and benzofuran-3-carboxylic acid in your product mixture would be indicative of a Cannizzaro-type reaction.

-

Solution:

-

Careful Choice of Base: Use non-nucleophilic or weaker bases where possible.

-

Temperature Control: Maintain the recommended reaction temperature and avoid excessive heating.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the moisture sensitivity of benzofuran-3-carbaldehyde?

The primary reason is the electrophilic nature of the aldehyde carbonyl carbon. Water, acting as a nucleophile, can attack this carbon, leading to the formation of an unstable geminal diol (hydrate).[8][13] This equilibrium removes the reactive aldehyde from the reaction mixture. Furthermore, aldehydes are susceptible to oxidation to the less reactive carboxylic acid in the presence of air and moisture.

Q2: What are the ideal storage conditions for benzofuran-3-carbaldehyde?

To ensure the longevity and purity of benzofuran-3-carbaldehyde, it should be stored under the following conditions:

-

Temperature: 2-8°C.[4]

-

Atmosphere: Under an inert atmosphere (nitrogen or argon).[5]

-

Container: In a tightly sealed, opaque container to protect from light.

-

Environment: In a desiccator or a dry, controlled environment to minimize exposure to ambient moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation to the carboxylic acid.[5] |

| Container | Tightly sealed, opaque | Prevents ingress of moisture and degradation by light. |

| Environment | Desiccator/Dry Box | Minimizes exposure to atmospheric humidity. |

Q3: I am performing a Vilsmeier-Haack reaction to synthesize benzofuran-3-carbaldehyde and my yields are consistently low. What could be the issue?

Low yields in a Vilsmeier-Haack reaction are very often linked to moisture. The Vilsmeier reagent (formed from DMF and POCl₃) is highly reactive towards water.[14]

Troubleshooting steps for the Vilsmeier-Haack reaction:

-

Anhydrous Reagents and Solvents: Use freshly distilled or newly opened anhydrous DMF and POCl₃. Ensure any other solvents are rigorously dried.[6]

-

Dry Glassware: All glassware must be oven- or flame-dried immediately before use.

-

Inert Atmosphere: The reaction should be performed under a nitrogen or argon atmosphere.

-

Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (e.g., 0°C) with slow addition of POCl₃ to the DMF.

-

Substrate Purity: Ensure your starting benzofuran is pure.

Q4: How can I detect the degradation of my benzofuran-3-carbaldehyde?

Several analytical techniques can be used to assess the purity and detect degradation:

-

¹H NMR Spectroscopy: This is a powerful tool to check for the presence of the aldehyde proton (a sharp singlet typically between δ 9-10 ppm). The appearance of a broad singlet above 10 ppm could indicate the presence of the carboxylic acid, while the disappearance of the aldehyde peak and the appearance of new signals in the aliphatic region could suggest hydrate formation or other degradation products.[3][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the aldehyde from potential impurities and the mass spectrum can help in identifying the degradation products.[16][17]

-

Thin Layer Chromatography (TLC): A quick TLC can often reveal the presence of impurities as separate spots with different Rf values.

Q5: Can I use molecular sieves to keep my reaction with benzofuran-3-carbaldehyde dry?

Yes, molecular sieves can be an effective way to remove trace amounts of water from a reaction mixture.[10]

-

Type of Molecular Sieves: For drying solvents, 3Å or 4Å molecular sieves are commonly used.[18]

-

Activation: It is crucial to activate the molecular sieves before use by heating them in an oven at a high temperature (e.g., >250°C) under vacuum to remove any adsorbed water.

-

Compatibility: Ensure that the molecular sieves are compatible with your reaction components and will not catalyze any undesired side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere (Schlenk Line)

-

Glassware Preparation: Thoroughly wash and dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours.

-

Assembly: Quickly assemble the glassware while still warm and connect it to a Schlenk line.

-

Purging with Inert Gas: Evacuate the glassware under vacuum and then backfill with an inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure all air and moisture are removed.

-

Reagent Addition:

-

Solids: Add solid reagents, such as benzofuran-3-carbaldehyde, under a positive flow of inert gas.

-

Liquids: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.

-

-

Reaction: Maintain a positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

Protocol 2: Purification of Benzofuran-3-Carbaldehyde by Column Chromatography

-

Slurry Preparation: Dissolve the crude benzofuran-3-carbaldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

-

Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, with the polarity determined by TLC analysis).

-

Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure aldehyde.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzofuran-3-carbaldehyde.

Visual Guides

Diagram 1: Potential Degradation Pathways of Benzofuran-3-Carbaldehyde

Caption: Recommended workflow for moisture-sensitive reactions.

References

Sources

- 1. sfera.unife.it [sfera.unife.it]

- 2. easpublisher.com [easpublisher.com]

- 3. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. atlantis-press.com [atlantis-press.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. sse.co.th [sse.co.th]

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectrum of 5-hydroxy-1-benzofuran-3-carbaldehyde

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. 5-hydroxy-1-benzofuran-3-carbaldehyde, a molecule of interest due to its benzofuran core—a scaffold present in many biologically active compounds—requires meticulous structural elucidation. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the functional groups present within a molecule. This guide offers an in-depth interpretation of the expected FTIR spectrum of 5-hydroxy-1-benzofuran-3-carbaldehyde, grounded in established spectroscopic principles and comparative data from analogous structures.

This guide is structured to provide a comprehensive understanding, moving from the foundational principles of the expected spectrum to a comparative analysis with related molecules, thereby offering a robust framework for spectral interpretation in the absence of a published reference spectrum for this specific compound.

Experimental Protocol: Acquiring an FTIR Spectrum

For the analysis of a solid sample like 5-hydroxy-1-benzofuran-3-carbaldehyde, the KBr (potassium bromide) pellet technique is a standard and reliable method.

Step-by-Step Protocol for KBr Pellet Preparation:

-

Sample and KBr Preparation: Dry a small amount of the 5-hydroxy-1-benzofuran-3-carbaldehyde sample and spectroscopic grade KBr in an oven at ~110°C for a few hours to remove any adsorbed water, which can interfere with the hydroxyl (-OH) region of the spectrum.

-

Grinding: In a clean agate mortar and pestle, grind a small amount of KBr (approximately 100-200 mg) to a fine powder.

-

Mixing: Add a small amount of the sample (typically 1-2% by weight) to the KBr powder and continue to grind the mixture until it is homogeneous and has a fine, consistent texture. This step is crucial for obtaining a high-quality spectrum with minimal scattering effects.

-

Pellet Formation: Transfer the mixture to a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Predicted FTIR Spectrum of 5-hydroxy-1-benzofuran-3-carbaldehyde: A Detailed Interpretation

The FTIR spectrum of 5-hydroxy-1-benzofuran-3-carbaldehyde is best understood by dissecting the contributions of its three key structural components: the phenolic hydroxyl group, the aromatic aldehyde, and the benzofuran ring system.

Diagrammatic Representation of 5-hydroxy-1-benzofuran-3-carbaldehyde

Caption: Molecular structure of 5-hydroxy-1-benzofuran-3-carbaldehyde.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[1][2][3] |

| C-H Stretch (Aromatic) | Benzofuran Ring | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring.[1][4] |